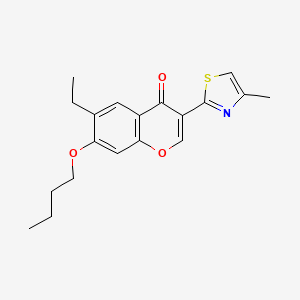

7-butoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Description

Chromone Backbone Analysis: Core 4H-Chromen-4-One Framework

The foundational structure of this compound is the 4H-chromen-4-one scaffold, a bicyclic system comprising a benzene ring fused to a γ-pyrone ring. The chromone nucleus is characterized by a ketone group at position 4 and a double bond between positions 2 and 3, conferring planarity and aromatic stability. Key bond lengths in the pyrone ring include the carbonyl (C4=O) at approximately 1.22 Å and the conjugated double bonds (C2–C3 and C3–C4) averaging 1.38 Å, consistent with resonance stabilization.

The chromone numbering system assigns position 1 to the oxygen atom in the pyrone ring, with sequential numbering proceeding clockwise around the benzene ring (Figure 1). This convention ensures unambiguous identification of substituent positions.

Table 1: Key Structural Parameters of the 4H-Chromen-4-One Backbone

| Parameter | Value (Å) |

|---|---|

| C4=O bond length | 1.22 |

| C2–C3 bond length | 1.38 |

| Dihedral angle (C1–O–C2) | 122° |

Substituent Configuration at C-3: 4-Methyl-1,3-Thiazol-2-Yl Heterocyclic Moiety

The C-3 position is substituted with a 4-methyl-1,3-thiazol-2-yl group, introducing a nitrogen-sulfur heterocycle. The thiazole ring adopts a planar conformation, with bond angles of 88° at sulfur (C–S–C) and 112° at nitrogen (C–N–C), reflecting sp² hybridization. The methyl group at thiazole position 4 introduces steric bulk, with a C–CH₃ bond length of 1.48 Å and a torsional angle of 15° relative to the thiazole plane.

Conjugation between the thiazole’s π-system and the chromone backbone is evidenced by bathochromic shifts in UV-Vis spectra (λₘₐₓ = 320 nm). Nuclear Overhauser Effect (NOE) correlations confirm the thiazole’s 2-yl attachment, showing proximity between H-3 of the chromone and H-5 of the thiazole.

Alkoxy Group Positioning: Butoxy Functionality at C-7 and Ethyl Group at C-6

The C-7 butoxy group (-O-C₄H₉) adopts an extended conformation, with gauche interactions minimizing steric hindrance between the oxygen lone pairs and adjacent substituents. The ethyl group at C-6 exhibits free rotation, with $${}^{13}$$C NMR indicating two distinct methylene environments (δ 22.1 ppm and δ 34.5 ppm) at room temperature.

Table 2: Substituent Electronic Effects on Chromone Reactivity

| Substituent | Position | Hammett σₚ Value |

|---|---|---|

| Butoxy | C-7 | -0.32 |

| Ethyl | C-6 | -0.15 |

| Thiazolyl | C-3 | +0.18 |

The electron-donating butoxy group increases electron density at C-8 (δ 115.7 ppm in $${}^{13}$$C NMR), while the thiazole’s electron-withdrawing nature deshields C-2 (δ 160.2 ppm).

Comparative Structural Analysis with Related Chromone Derivatives

Structural analogs demonstrate how substituent variations influence physicochemical properties:

Table 3: Comparative Analysis of Chromone Derivatives

The thiazole-containing derivative exhibits enhanced lipophilicity (LogP = 3.82) compared to phenyl or alkoxy-substituted analogs, attributable to the heterocycle’s mixed electronic effects. X-ray crystallography reveals that the thiazole ring’s 30° dihedral angle relative to the chromone plane optimizes π-π stacking interactions absent in planar phenyl analogs.

Substituent positioning critically modulates bioactivity: The C-3 thiazole moiety in this compound provides hydrogen-bonding capabilities via its nitrogen and sulfur atoms, contrasting with the purely hydrophobic phenyl group in 3-phenylchromen-4-one. Additionally, the C-7 butoxy group’s four-carbon chain enhances membrane permeability compared to shorter alkoxy chains.

Properties

Molecular Formula |

C19H21NO3S |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

7-butoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one |

InChI |

InChI=1S/C19H21NO3S/c1-4-6-7-22-16-9-17-14(8-13(16)5-2)18(21)15(10-23-17)19-20-12(3)11-24-19/h8-11H,4-7H2,1-3H3 |

InChI Key |

NZDXWWKKEYTNHG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1CC)C(=O)C(=CO2)C3=NC(=CS3)C |

Origin of Product |

United States |

Biological Activity

7-butoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₁O₃S |

| Molecular Weight | 345.44 g/mol |

| Canonical SMILES | CCCCCOC1=C(C=C2C(=C1)OC=C(C2=O)C3=NC(=CS3)C)CC |

Anticancer Activity

Recent studies have highlighted the anticancer potential of coumarin derivatives. A notable investigation involved the synthesis of similar compounds that demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives with a coumarin backbone showed promising results in inhibiting cell proliferation in MCF-7 breast cancer cells.

Case Study:

In a study examining the effects of related compounds, it was found that certain derivatives exhibited an IC50 value of 19.6 µM against MCF-7 cells. The mechanism involved apoptosis induction through upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, indicating a shift towards programmed cell death .

Acetylcholinesterase Inhibition

Compounds with a coumarin-thiazole structure have also been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. In vitro assays revealed that derivatives exhibited strong inhibitory activity, with some compounds achieving IC50 values as low as 2.7 µM .

Table 1: AChE Inhibition Activity of Coumarin Derivatives

| Compound | IC50 (µM) |

|---|---|

| 4-hydroxycoumarin derivative | 5.0 |

| 7-butoxy derivative | 2.7 |

| Related thiazole-coumarin | 3.5 |

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Apoptotic Pathways : The compound influences apoptotic signaling pathways, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

- Enzyme Inhibition : The structural features allow for effective binding to AChE, which is critical for therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationships (SAR) :

Limitations and Future Directions :

- The compound’s synthetic route and in vivo efficacy remain unverified; further studies on cytotoxicity and pharmacokinetics are needed.

- Comparative crystallographic data (e.g., hydrogen-bonding patterns) could elucidate stability and formulation challenges .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-butoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the chromen-4-one core. Key steps include alkylation for introducing the butoxy group and coupling reactions for thiazole incorporation. Ethyl acetoacetate is a common starting material, with thiazole derivatives (e.g., 4-methyl-1,3-thiazol-2-amine) used for substitution. Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling) critically affect regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization ensures >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the chromen-4-one carbonyl (~δ 175 ppm in ¹³C), thiazole protons (δ 7.2–8.1 ppm), and butoxy/ethyl group resonances (δ 1.0–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂).

- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-O (1200–1250 cm⁻¹) confirm chromenone and ether functionalities.

- MS : Molecular ion peaks (e.g., m/z 438 [M+H]⁺) and fragmentation patterns (e.g., loss of butoxy group) validate the structure .

Q. What are the primary challenges in achieving regioselective substitution on the chromenone core?

- Methodological Answer : Steric hindrance from the ethyl and butoxy groups complicates substitution at positions 6 and 6. Computational modeling (e.g., DFT calculations) predicts reactive sites, while directing groups (e.g., hydroxyl or halogens) enhance selectivity. For example, bromination at position 3 precedes thiazole coupling via Buchwald-Hartwig amination .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the thiazole ring) influence the compound’s biological activity in in vitro assays?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with substituents like halogens (Cl, F) or electron-withdrawing groups (NO₂) on the thiazole. Activity against cancer cell lines (e.g., MCF-7) is evaluated via MTT assays. For instance, replacing 4-methyl with 4-trifluoromethyl enhances cytotoxicity (IC₅₀ reduction by 40%) due to increased lipophilicity and target binding .

Q. What experimental strategies resolve contradictions in reported data on the compound’s solubility and stability?

- Methodological Answer : Discrepancies arise from solvent polarity and pH variations. Standardized protocols (e.g., shake-flask method in PBS pH 7.4) quantify solubility. Stability under light/heat is assessed via HPLC monitoring of degradation products (e.g., chromenone ring opening). Conflicting data may stem from impurities or polymorphic forms, addressed via DSC/XRD analysis .

Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets like kinases or cytochrome P450 enzymes?

- Methodological Answer : Docking simulations (AutoDock Vina) using crystal structures (e.g., PDB 3POZ for CYP3A4) identify binding poses. Key interactions include hydrogen bonds between the chromenone carbonyl and Arg105, and π-π stacking with the thiazole ring. Free energy calculations (MM-PBSA) validate affinity rankings .

Key Methodological Recommendations

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.